molecular formula C21H19N5O2S B11271007 5-{[4-(benzyloxy)phenyl]amino}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

5-{[4-(benzyloxy)phenyl]amino}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271007
M. Wt: 405.5 g/mol
InChI Key: PWNHKJXAJQYFTN-UHFFFAOYSA-N
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Description

5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a benzyl ether group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • **5-{[4-(METHOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • **5-{[4-(ETHOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

5-{[4-(BENZYLOXY)PHENYL]AMINO}-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of the benzyl ether group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different interactions with molecular targets .

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

5-(4-phenylmethoxyanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C21H19N5O2S/c27-21(22-13-18-7-4-12-29-18)19-20(25-26-24-19)23-16-8-10-17(11-9-16)28-14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,27)(H2,23,24,25,26)

InChI Key

PWNHKJXAJQYFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NNN=C3C(=O)NCC4=CC=CS4

Origin of Product

United States

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